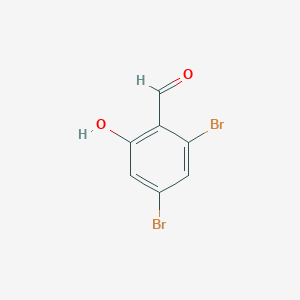

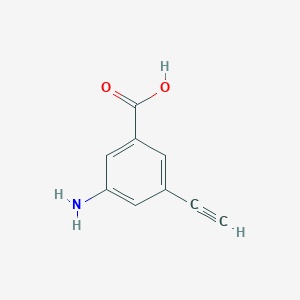

![molecular formula C14H16IN3O B2940540 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine CAS No. 623907-49-3](/img/structure/B2940540.png)

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine

Descripción general

Descripción

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Anticancer Applications

One of the primary research applications of derivatives similar to 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine involves their evaluation as promising anticancer agents. A study detailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to explore their anticancer potential. The compounds synthesized demonstrated significant anticancer activity against various cancer cell lines, suggesting their potential therapeutic usefulness in cancer treatment after further in vivo studies (A. Rehman et al., 2018).

Antimicrobial Activity

Research on derivatives encompassing the 1,3,4-oxadiazole and piperidine units has also shown promising antimicrobial properties. Studies synthesizing new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring structures found these compounds to exhibit strong antimicrobial activity. A structure–activity study performed on these compounds highlighted their potential in addressing microbial resistance (K. Krolenko et al., 2016).

Neuropharmacological Properties

The modification of compounds structurally related to 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine has been explored for neuropharmacological applications, particularly focusing on dopamine and serotonin receptor antagonism. This research path aims to develop novel treatments for neurological disorders without inducing catalepsy, a common side effect of many neuroactive drugs. The structure-activity relationship studies within this domain suggest the therapeutic potential of these compounds in treating conditions like depression and anxiety, highlighting the importance of the piperidine moiety in modulating biological activity (J. Perregaard et al., 1992).

Enzyme Inhibition for Therapeutic Applications

Compounds featuring the 1,3,4-oxadiazole and piperidine structures have been evaluated for their enzyme inhibitory effects, particularly targeting enzymes like butyrylcholinesterase (BChE). This research is relevant to developing treatments for diseases such as Alzheimer's, where enzyme inhibition can play a therapeutic role. The synthesized compounds showed promising BChE inhibitory activity, indicating their potential as leads for further drug development efforts (H. Khalid et al., 2016).

Propiedades

IUPAC Name |

2-(4-iodophenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16IN3O/c15-12-6-4-11(5-7-12)14-17-16-13(19-14)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXGOOICDGILDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NN=C(O2)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

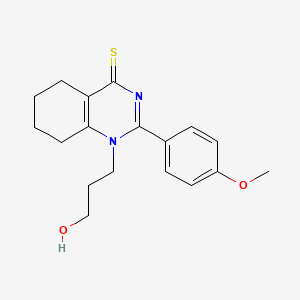

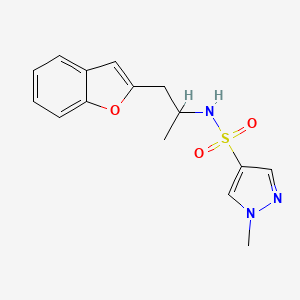

![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)

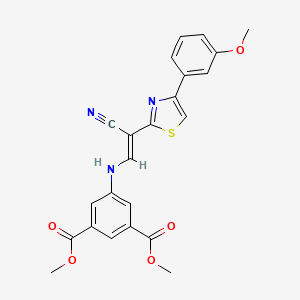

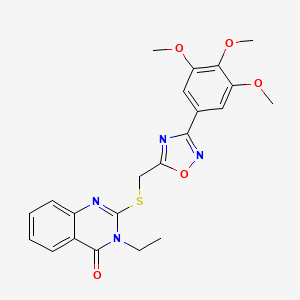

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)

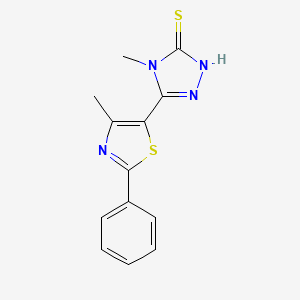

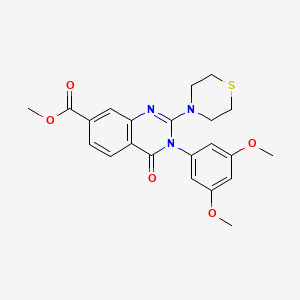

![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)

![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)